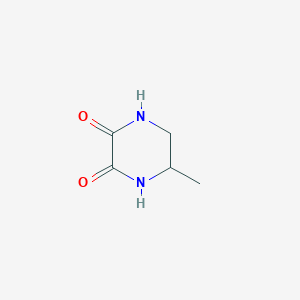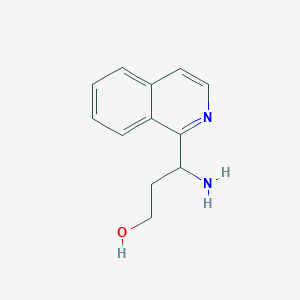
Agn-PC-094pll
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-094pll is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-094pll involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Purification: The intermediate is purified using techniques such as recrystallization or chromatography.
Final Reaction: The purified intermediate undergoes a final reaction to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize waste. Common methods include:
Batch Processing: Where the reactions are carried out in large batches.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-094pll undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced by reducing agents.
Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce various oxidized derivatives.
Reduction: Can yield reduced forms of the compound.
Substitution: Can result in substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Agn-PC-094pll has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of various industrial products due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Agn-PC-094pll exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to changes in cellular processes. The exact pathways depend on the context in which the compound is used, but common mechanisms include:
Enzyme Inhibition: Where the compound inhibits the activity of specific enzymes.
Receptor Binding: Where the compound binds to receptors on the cell surface, triggering a response.
Propiedades
Número CAS |
535958-14-6 |
|---|---|
Fórmula molecular |
C19H20N2O4S |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-[(3-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-3-12(2)25-16-6-4-5-14(11-16)17(22)21-19(26)20-15-9-7-13(8-10-15)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
Clave InChI |
RUGGITASGVZEED-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


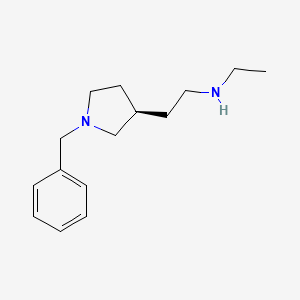
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
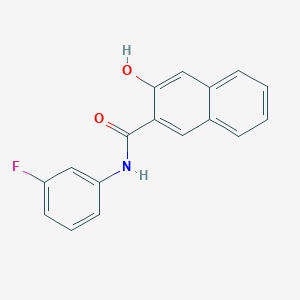
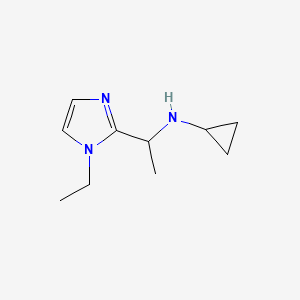

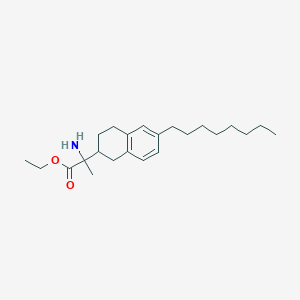
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
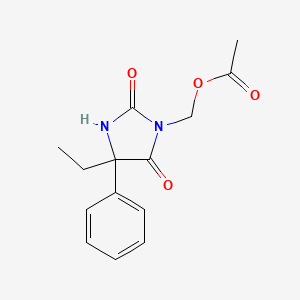
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)

